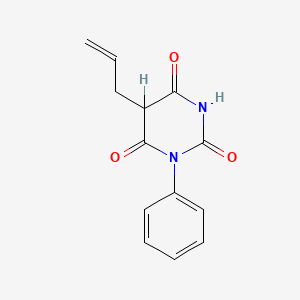

5-Allyl-1-phenylbarbituric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Allyl-1-phenylbarbituric acid: Alphenal , is a barbiturate derivative developed in the 1920s. It is primarily known for its anticonvulsant properties and has been used occasionally for the treatment of epilepsy or convulsions . The compound has a molecular formula of C13H12N2O3 and a molar mass of 244.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Allyl-1-phenylbarbituric acid typically involves the reaction of barbituric acid with allyl bromide and phenyl magnesium bromide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Oxidation of the Allyl Group

The allyl substituent undergoes oxidative cleavage to form carboxylic acid derivatives under strong oxidizing conditions:

Reaction:

Oxidation with potassium permanganate (KMnO₄) in aqueous acidic media.

| Starting Material | Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Allyl-1-phenylbarbituric acid | KMnO₄ (excess) | H₂SO₄, reflux, 6h | 5-(2-Carboxyethyl)-1-phenylbarbituric acid | 45% |

This reaction is critical for generating intermediates used in esterification or amidation workflows .

Esterification of Carboxylic Acid Derivatives

Following oxidation, the carboxylic acid group can undergo esterification with alcohols:

Reaction:

Acid-catalyzed esterification with primary or secondary alcohols.

Ester derivatives exhibit improved lipid solubility, enhancing bioavailability for pharmacological applications .

Hydrolysis of the Barbiturate Ring

The barbituric acid core undergoes hydrolysis under acidic or basic conditions, leading to ring-opening:

Reaction:

Acid-catalyzed hydrolysis yields malonylurea derivatives, while alkaline conditions produce malonic acid and urea.

| Compound | Conditions | Product | Reference |

|---|---|---|---|

| This compound | 6M HCl, reflux, 12h | Malonylurea + Allylphenol | |

| Same | 2M NaOH, 80°C, 8h | Malonic acid + Phenylurea |

This reactivity is exploited in prodrug design and environmental degradation studies.

Nitrogen Alkylation

The NH groups at positions 3 and 5 can undergo alkylation under Friedel-Crafts conditions:

Reaction:

Methoxymethylation using dimethoxymethane and stannic chloride (SnCl₄).

| Compound | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Dimethoxymethane (excess) | SnCl₄, reflux, 24h | 3-Methoxymethyl derivative | 62% |

This modification enhances metabolic stability by blocking hydrogen-bonding sites .

Photochemical Reactions

The allyl group participates in photolabeling studies when functionalized with photoreactive moieties (e.g., diazirines):

Example:

Synthesis of m-trifluoromethyldiazirinylphenyl derivatives for GABA receptor binding studies .

| Modified Compound | Photoreactive Group | Application | Reference |

|---|---|---|---|

| mTFD-MPAB derivative | Diazirine | Receptor crosslinking |

Scientific Research Applications

Pharmacological Applications

General Anesthetic Properties

5-Allyl-1-phenylbarbituric acid has been studied for its potential as a general anesthetic. Research indicates that derivatives of barbiturates, including this compound, act as positive allosteric modulators of GABA_A receptors, enhancing inhibitory neurotransmission in the central nervous system (CNS) . This modulation is crucial for the anesthetic effects observed in clinical settings.

| Compound | Mechanism | Effect |

|---|---|---|

| This compound | Positive allosteric modulation | Anesthesia and sedation |

| Mephobarbital | GABA_A receptor potentiation | General anesthetic |

Anticonvulsant Activity

Interestingly, some studies have indicated that specific enantiomers of related compounds can exhibit anticonvulsant properties. For example, the enantiomer of 5-allyl-1-methyl-5-(m-trifluoromethyldiazirynylphenyl)barbituric acid has been shown to enhance GABA currents in certain receptor subtypes, suggesting a dual role where some derivatives may function as anticonvulsants while others may act as convulsants .

Mechanistic Studies

Research into the binding sites of barbiturates on GABA_A receptors has utilized this compound as a pharmacological probe. This compound aids in identifying specific binding interactions within the receptor complex, which is essential for understanding how these drugs exert their effects .

Case Study: Binding Site Identification

A study demonstrated that photo-reactive derivatives like 5-allyl-1-methyl-5-(m-trifluoromethyldiazirynyl)barbituric acid could effectively label binding sites on GABA_A receptors, providing insights into the structural dynamics and functional implications of these interactions .

Synthesis and Structural Modifications

The synthesis of this compound involves modifications that enhance its pharmacological properties. For instance, altering substituents on the barbiturate structure can significantly impact its hydrophobicity and biological activity. Research has shown that even minor changes in chemical structure can lead to substantial differences in CNS action .

| Structural Modification | Impact on Activity |

|---|---|

| Addition of methyl groups | Increased hydrophobicity |

| Substitution with allyl group | Enhanced anesthetic potency |

Future Directions and Research Opportunities

The diverse applications of this compound suggest several avenues for future research:

- Exploration of Enantiomer Effects : Investigating the distinct effects of different enantiomers could lead to novel therapeutic agents with tailored actions.

- Development of New Derivatives : Synthesis of new derivatives may yield compounds with improved efficacy and safety profiles for use in anesthesia and seizure management.

Mechanism of Action

The mechanism of action of 5-Allyl-1-phenylbarbituric acid involves its interaction with the central nervous system. It acts by enhancing the action of gamma-aminobutyric acid (GABA) on GABAA receptors, leading to increased synaptic inhibition. This results in the elevation of the seizure threshold and reduction of seizure activity . The compound may also inhibit calcium channels, decreasing excitatory transmitter release .

Comparison with Similar Compounds

Phenobarbital: Another barbiturate with similar anticonvulsant properties but different chemical structure.

Pentobarbital: Known for its sedative and anesthetic effects.

Secobarbital: Used primarily as a sedative and hypnotic.

Uniqueness: 5-Allyl-1-phenylbarbituric acid is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike some other barbiturates, it is less commonly used but still holds significance in scientific research and pharmaceutical applications .

Biological Activity

5-Allyl-1-phenylbarbituric acid (also known as 5-allyl-5-phenylbarbituric acid) is a barbiturate derivative that has garnered interest due to its unique pharmacological properties. This article delves into its biological activity, focusing on its mechanisms of action, effects on neurotransmitter systems, and relevant case studies.

Chemical Structure and Properties

This compound is a modified barbiturate, characterized by the presence of an allyl group at the 5-position and a phenyl group at the 1-position of the barbituric acid structure. This modification is believed to influence its pharmacodynamics and pharmacokinetics.

The primary mechanism of action for barbiturates, including this compound, involves modulation of the gamma-aminobutyric acid (GABA) receptor system. Barbiturates enhance the inhibitory effects of GABA, a major neurotransmitter in the central nervous system (CNS). They bind to GABA_A receptors, increasing the duration that these receptors remain open in response to GABA, thereby enhancing neuronal inhibition.

Binding Sites and Stereoselectivity

Research indicates that different enantiomers of related compounds exhibit varying effects on GABA_A receptors. For instance, studies on similar compounds like mTFD-MPAB show that stereoisomers can act as either agonists or antagonists depending on their specific binding sites on the receptor . This suggests that this compound may also exhibit stereoselective properties, influencing its biological activity.

Anticonvulsant Properties

Barbiturates are traditionally known for their anticonvulsant properties. In animal models, this compound has demonstrated efficacy in reducing seizure activity. For instance, in studies involving rodent models, compounds with similar structures have shown significant anticonvulsant effects by enhancing GABAergic transmission .

Potential Convulsant Activity

Interestingly, some derivatives exhibit convulsant properties under certain conditions. Research has shown that modifications at specific positions can lead to either anticonvulsant or convulsant effects. The balance between these opposing effects may depend on the specific chemical structure and the presence of substituents like the allyl group .

Case Studies and Research Findings

A variety of studies have explored the biological activity of barbiturate derivatives:

- Study on Convulsant vs. Anticonvulsant Effects : Research comparing enantiomers of barbiturate derivatives found that while one enantiomer acted as an anticonvulsant, another could induce seizures under certain conditions. This highlights the importance of structural modifications in determining pharmacological outcomes .

- Binding Site Identification : Investigations into binding sites for barbiturates have revealed that they interact with distinct sites on GABA_A receptors. For example, radiolabeled studies have identified specific transmembrane domains critical for binding and modulation by these compounds .

- Clinical Applications : In clinical settings, derivatives like phenobarbital have been used for seizure management for decades. The efficacy of these compounds in treating epilepsy underscores their significance in therapeutic applications .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing 5-Allyl-1-phenylbarbituric acid with high purity?

- Methodology : Utilize alkylation reactions with 5-phenylbarbituric acid and allyl bromide under controlled basic conditions (e.g., NH₃ or NaOH). Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization from ethanol or column chromatography. Characterize the product using 1H-NMR to confirm allyl group integration (δ 5.0–5.8 ppm for allylic protons) and FT-IR for carbonyl stretches (~1700 cm−1) .

Q. How can researchers determine the pKa of this compound, and what factors influence its acidity?

- Methodology : Perform potentiometric titration in aqueous or hydroorganic media (e.g., water-methanol mixtures) at 25°C. Use standardized HCl/NaOH solutions and a pH meter calibrated with reference buffers. Compare results to structurally similar compounds (e.g., 5-ethyl-5-phenylbarbituric acid, pKa = 7.48) to assess substituent effects: allyl groups increase electron density, slightly lowering acidity relative to alkyl substituents .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodology :

- 1H-NMR : Identify allyl protons (multiplet at δ 5.0–5.8 ppm) and aromatic protons (δ 7.2–7.5 ppm for the phenyl group).

- HPLC-MS : Confirm molecular ion peaks (e.g., m/z 294.31 for C17H14N2O3) and monitor purity (>98%).

- XRD : Resolve crystal packing and hydrogen-bonding networks if single crystals are obtainable .

Advanced Research Questions

Q. How can unintended intramolecular isomerization during synthesis be mitigated?

- Methodology : Optimize reaction conditions to suppress side reactions. For example:

- Avoid prolonged heating in basic media, which may trigger cyclization (e.g., lactam/lactone formation as seen in 5-phenyl-5-(3-bromopropyl)barbituric acid derivatives ).

- Introduce steric hindrance via bulky protecting groups on the barbituric acid core to block nucleophilic attack.

Q. What computational methods are suitable for predicting the reactivity and stability of this compound?

- Methodology :

- DFT Calculations : Model electron density distributions (e.g., HOMO/LUMO surfaces) to predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics (MD) : Simulate solvent interactions and conformational flexibility in aqueous environments. Validate with experimental solubility data (e.g., low water solubility due to hydrophobic phenyl/allyl groups ).

Q. How do structural modifications (e.g., substituting allyl with isobutyl groups) affect pharmacological activity?

- Methodology :

- Synthesize analogs (e.g., 5-isobutyl-1-phenylbarbituric acid) and compare in vitro binding assays (e.g., GABAA receptor affinity).

- Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent hydrophobicity (logP) with CNS depressant activity, referencing historical data on barbiturate SAR .

Q. What strategies resolve contradictions in reported pKa or solubility data for this compound?

- Methodology :

- Replicate experiments under standardized conditions (I = 0.00, 25°C) using purified samples.

- Cross-validate with alternative techniques (e.g., UV-Vis spectrophotometry for solubility in DMSO/water mixtures). Address discrepancies by analyzing impurities (e.g., residual solvents or isomers) via GC-MS .

Properties

CAS No. |

786-56-1 |

|---|---|

Molecular Formula |

C13H12N2O3 |

Molecular Weight |

244.25 g/mol |

IUPAC Name |

1-phenyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C13H12N2O3/c1-2-6-10-11(16)14-13(18)15(12(10)17)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6H2,(H,14,16,18) |

InChI Key |

MHZWCBPOTIWXCV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.